Cas no 2201741-02-6 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide)

3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a heterocyclic compound featuring a cyclopropyl-substituted triazole core linked to an azetidine carboxamide scaffold with a thiophene methyl group. This structure confers potential utility in medicinal chemistry, particularly as a modulator of biological targets due to its balanced lipophilicity and hydrogen-bonding capacity. The cyclopropyl group enhances metabolic stability, while the triazole and thiophene moieties offer opportunities for π-stacking and hydrophobic interactions. The azetidine ring provides conformational rigidity, potentially improving binding selectivity. This compound may serve as a versatile intermediate for drug discovery, particularly in the development of kinase inhibitors or GPCR-targeted therapies. Its synthetic accessibility further supports its use in structure-activity relationship studies.
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide structure
2201741-02-6 structure
Product name:3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
CAS No:2201741-02-6
MF:C14H17N5OS
MW:303.382680654526
CID:5753244
PubChem ID:121190259

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-cyclopropyltriazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
    • 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
    • 2201741-02-6
    • AKOS032748588
    • 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
    • F6555-0413
    • Inchi: 1S/C14H17N5OS/c20-14(15-6-12-2-1-5-21-12)18-7-11(8-18)19-9-13(16-17-19)10-3-4-10/h1-2,5,9-11H,3-4,6-8H2,(H,15,20)
    • InChI Key: AZGABFSCGVOIJA-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(N1CC(C1)N1C=C(C2CC2)N=N1)=O

Computed Properties

  • Exact Mass: 303.11538136g/mol
  • Monoisotopic Mass: 303.11538136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 91.3Ų

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6555-0413-5μmol
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
5μmol
$94.5 2023-09-05
Life Chemicals
F6555-0413-2μmol
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
2μmol
$85.5 2023-09-05
Life Chemicals
F6555-0413-1mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
1mg
$81.0 2023-09-05
Life Chemicals
F6555-0413-10mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
10mg
$118.5 2023-09-05
Life Chemicals
F6555-0413-20mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
20mg
$148.5 2023-09-05
Life Chemicals
F6555-0413-75mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
75mg
$312.0 2023-09-05
Life Chemicals
F6555-0413-4mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
4mg
$99.0 2023-09-05
Life Chemicals
F6555-0413-5mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
5mg
$103.5 2023-09-05
Life Chemicals
F6555-0413-40mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
40mg
$210.0 2023-09-05
Life Chemicals
F6555-0413-3mg
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide
2201741-02-6
3mg
$94.5 2023-09-05

Additional information on 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide

3-(4-Cyclopropyl-1H-1,2,3-Triazol-1-yl)-N-[(Thiophen-2-yl)methyl]Azetidine-1-carboxamide: A Comprehensive Overview

3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound, identified by the CAS No. 2201741-02-6, has garnered significant attention in the fields of medicinal chemistry and materials science due to its potential applications in drug development and advanced materials. The molecule's structure features a triazole ring fused with a cyclopropane group, a thiophene moiety, and an azetidine carboxamide group, making it a versatile platform for further chemical modifications.

The synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide involves a multi-step process that typically includes nucleophilic substitution, cyclization, and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds. For instance, the use of transition metal catalysts like palladium has been pivotal in achieving high yields and purity levels during the coupling steps.

One of the most promising applications of this compound lies in its potential as a pharmacological agent. Studies have shown that the azetidine carboxamide group can act as a bioisostere for peptide bonds, making it an attractive candidate for drug design. Additionally, the thiophene moiety introduces electron-withdrawing effects that can enhance the compound's bioavailability and stability in biological systems. Recent research has explored its role as an inhibitor of certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease.

The cyclopropyl-triazole fragment within the molecule has also been implicated in modulating receptor interactions. This structural feature allows for fine-tuning of pharmacokinetic properties, which is critical for drug development. Furthermore, computational studies using molecular docking have revealed that this compound exhibits strong binding affinities to several G-protein coupled receptors (GPCRs), suggesting its potential utility in treating conditions like inflammation and pain.

In addition to its medicinal applications, 3-(4-cyclopropyl...) has shown promise in materials science. The compound's ability to form self-assembled monolayers (SAMs) on various surfaces has been leveraged to create advanced coatings with tailored properties. These coatings exhibit enhanced resistance to corrosion and wear, making them ideal for use in aerospace and automotive industries.

Recent breakthroughs in green chemistry have also influenced the synthesis and application of this compound. Researchers have developed eco-friendly methods to produce 3-(4-cyclopropyl...) using renewable feedstocks and biodegradable solvents. These sustainable practices not only reduce environmental impact but also align with global efforts to promote circular economy principles.

Looking ahead, the integration of artificial intelligence (AI) into chemical research is expected to further accelerate the discovery of novel applications for 3-(4-cyclopropyl...). AI-driven algorithms can predict optimal reaction conditions and identify potential drug targets with unprecedented accuracy. Such advancements are poised to revolutionize both medicinal chemistry and materials science.

In conclusion, 3-(4-cyclopropyl...) stands at the forefront of modern chemical innovation. Its unique structure endows it with diverse functional properties that span across multiple disciplines. As research continues to uncover new insights into its capabilities, this compound is likely to play an increasingly significant role in advancing human health and technological progress.

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